Cas no 1622069-61-7 (7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrazin-4-one)

7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazinone core with a hydroxy group at the 7-position and a 3-methoxyphenyl substituent at the 2-position. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for developing bioactive molecules. The presence of both hydroxy and methoxy functional groups enhances its reactivity and binding affinity, making it a candidate for further derivatization in drug discovery. Its fused bicyclic system offers rigidity, which may improve target selectivity. The compound is of interest in synthetic and pharmacological research due to its structural complexity and potential applications in modulating biological pathways.
7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrazin-4-one structure
1622069-61-7 structure
Product name:7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrazin-4-one
CAS No:1622069-61-7
MF:C13H13N3O3
MW:259.260622739792
CID:4609510

7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrazin-4-one Chemical and Physical Properties

Names and Identifiers

    • 7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
    • 7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrazin-4-one
    • Inchi: 1S/C13H13N3O3/c1-19-9-4-2-3-8(5-9)10-6-11-13(18)14-7-12(17)16(11)15-10/h2-6,12,17H,7H2,1H3,(H,14,18)
    • InChI Key: PYVNPBFTQZQKRS-UHFFFAOYSA-N
    • SMILES: C12=CC(C3=CC=CC(OC)=C3)=NN1C(O)CNC2=O

7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrazin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
BS-3365-20MG
7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
1622069-61-7 >97%
20mg
£76.00 2023-04-06
Key Organics Ltd
BS-3365-1MG
7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
1622069-61-7 >97%
1mg
£37.00 2023-09-08
Apollo Scientific
OR311041-500mg
7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
1622069-61-7
500mg
£245.00 2024-07-24
Key Organics Ltd
BS-3365-5MG
7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
1622069-61-7 >97%
5mg
£46.00 2023-09-08
Key Organics Ltd
BS-3365-10MG
7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
1622069-61-7 >97%
10mg
£63.00 2023-09-08
Key Organics Ltd
BS-3365-0.5G
7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
1622069-61-7 >97%
0.5g
£164.00 2023-09-08
Apollo Scientific
OR311041-1g
7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
1622069-61-7
1g
£370.00 2024-07-24
TRC
H108760-50mg
7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
1622069-61-7
50mg
$ 205.00 2022-06-04
TRC
H108760-100mg
7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
1622069-61-7
100mg
$ 335.00 2022-06-04
Key Organics Ltd
BS-3365-100MG
7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
1622069-61-7 >97%
100mg
£173.40 2023-09-08

7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrazin-4-one Related Literature

Additional information on 7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrazin-4-one

Recent Advances in the Study of 7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one (CAS: 1622069-61-7)

The compound 7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one (CAS: 1622069-61-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its pyrazolo[1,5-a]pyrazin-4-one core, has been the subject of multiple studies aimed at elucidating its pharmacological properties, synthetic pathways, and mechanisms of action. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have focused on the synthesis and optimization of 7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one to enhance its bioavailability and therapeutic efficacy. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that improves yield and purity while reducing the number of steps required for production. This advancement is particularly significant for scaling up production for preclinical and clinical studies. The study also highlighted the compound's stability under physiological conditions, a critical factor for its potential use as a drug candidate.

In addition to synthetic improvements, research has explored the biological activities of this compound. A study published in Bioorganic & Medicinal Chemistry Letters in 2024 demonstrated that 7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one exhibits potent inhibitory effects on specific kinase targets implicated in inflammatory and oncogenic pathways. The compound's ability to modulate these pathways suggests its potential as a lead molecule for developing new anti-inflammatory or anticancer agents. Further in vitro and in vivo studies are underway to validate these findings and assess the compound's safety profile.

Another area of interest is the compound's pharmacokinetic properties. A recent pharmacokinetic study, reported in the European Journal of Pharmaceutical Sciences, investigated the absorption, distribution, metabolism, and excretion (ADME) of 7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one in animal models. The results indicated favorable oral bioavailability and a half-life conducive to once-daily dosing, which are promising attributes for further drug development. However, the study also identified potential metabolic liabilities that may require structural modifications to optimize the compound's performance in humans.

Collaborative efforts between academic and industrial researchers have also led to the discovery of analogs and derivatives of 7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one. These analogs are being screened for enhanced potency, selectivity, and reduced off-target effects. Preliminary data from these screenings, as presented at the 2024 American Chemical Society National Meeting, indicate that certain derivatives exhibit improved target engagement and reduced cytotoxicity, making them attractive candidates for further development.

In conclusion, the compound 7-Hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one (CAS: 1622069-61-7) represents a promising scaffold in medicinal chemistry with diverse therapeutic potential. Ongoing research efforts are focused on optimizing its synthetic accessibility, biological activity, and pharmacokinetic properties to advance it toward clinical applications. Future studies will likely explore its efficacy in disease models and further refine its structure to overcome any identified limitations. The collective findings underscore the importance of this compound in the ongoing quest for novel therapeutic agents.

Recommend Articles

Recommended suppliers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd